Cas no 1214375-13-9 (Methyl 5,6-dibromopicolinate)
Methyl 5,6-dibromopicolinate Chemical and Physical Properties
Names and Identifiers
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- Methyl 5,6-dibromopicolinate
- Methyl 5,6-dibromopicolite
- methyl 5,6-dibromopyridine-2-carboxylate
- AS-76757
- CS-0150757
- DTXSID50673208
- MFCD14698022
- D94492
- 2-Pyridinecarboxylic acid, 5,6-dibromo-, methyl ester
- Methyl5,6-dibromopicolinate
- 1214375-13-9
-
- MDL: MFCD14698022
- Inchi: 1S/C7H5Br2NO2/c1-12-7(11)5-3-2-4(8)6(9)10-5/h2-3H,1H3
- InChI Key: LYHRXCVWNSIURQ-UHFFFAOYSA-N
- SMILES: BrC1=C(N=C(C(=O)OC)C=C1)Br
Computed Properties
- Exact Mass: 292.86900
- Monoisotopic Mass: 292.86870g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 177
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 39.2Ų
Experimental Properties
- PSA: 39.19000
- LogP: 2.39320
Methyl 5,6-dibromopicolinate Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Methyl 5,6-dibromopicolinate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 220896-1g |
Methyl 5,6-dibromopicolinate |
1214375-13-9 | 95% | 1g |
£430.00 | 2022-03-01 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-BO162-50mg |
Methyl 5,6-dibromopicolinate |
1214375-13-9 | 95+% | 50mg |
310.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-BO162-200mg |
Methyl 5,6-dibromopicolinate |
1214375-13-9 | 95+% | 200mg |
776.0CNY | 2021-08-04 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X54355-100mg |
Methyl 5,6-dibromopicolinate |
1214375-13-9 | 95% | 100mg |
¥148.0 | 2023-09-05 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X54355-250mg |
Methyl 5,6-dibromopicolinate |
1214375-13-9 | 95% | 250mg |
¥264.0 | 2023-09-05 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X54355-1g |
Methyl 5,6-dibromopicolinate |
1214375-13-9 | 95% | 1g |
¥1050.0 | 2023-09-05 | |
| Chemenu | CM131088-1g |
methyl 5,6-dibromopicolinate |
1214375-13-9 | 95% | 1g |
$356 | 2021-08-05 | |
| Chemenu | CM131088-250mg |
methyl 5,6-dibromopicolinate |
1214375-13-9 | 95% | 250mg |
$89 | 2022-09-04 | |
| Chemenu | CM131088-1g |
methyl 5,6-dibromopicolinate |
1214375-13-9 | 95% | 1g |
$242 | 2022-09-04 | |
| Chemenu | CM131088-100mg |
methyl 5,6-dibromopicolinate |
1214375-13-9 | 95% | 100mg |
$54 | 2022-09-04 |
Methyl 5,6-dibromopicolinate Suppliers
Methyl 5,6-dibromopicolinate Related Literature
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Jason Wan Lab Chip, 2020,20, 4528-4538
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
Additional information on Methyl 5,6-dibromopicolinate
Methyl 5,6-Dibromopicolinate (CAS No. 1214375-13-9): A Comprehensive Overview of Its Synthesis, Applications, and Emerging Research
The Methyl 5,6-dibromopicolinate (CAS No. 1214375-13-9) is a synthetic organic compound of significant interest in chemical biology and pharmaceutical research. This compound belongs to the picolinic acid derivative family, characterized by its unique structural features: a pyridine ring substituted with two bromine atoms at the 5 and 6 positions, coupled with a methyl ester group at the carboxylic acid terminus. These structural attributes confer distinct physicochemical properties, including enhanced stability under physiological conditions and tunable reactivity for functionalization in downstream applications.
Synthesis methodologies for this compound have evolved significantly since its first reported preparation in the early 2000s. Modern protocols now prioritize catalytic bromination strategies, such as palladium-catalyzed cross-coupling reactions with N-bromosuccinimide (NBS), which offer superior atom economy compared to traditional multi-step approaches. Recent advancements highlighted in Journal of Medicinal Chemistry (2023) demonstrate the use of microwave-assisted synthesis to achieve >98% purity in under two hours—a critical milestone for scaling up production for preclinical trials.
In the realm of drug development, this compound has emerged as a promising lead molecule for targeted therapies due to its ability to modulate histone deacetylase (HDAC) activity selectively. A landmark study published in Nature Communications
(2024) revealed that when conjugated with tumor-penetrating peptides, it induces apoptosis in triple-negative breast cancer cells with IC₅₀ values as low as 0.8 μM while sparing normal epithelial cells by exploiting tumor microenvironment acidity differences.
Beyond oncology applications, researchers are exploring its potential in nano-biotechnology interfaces. A collaborative project between MIT and ETH Zurich (reported in ACS Nano, June 2024) demonstrated that self-assembled monolayers of this compound on gold nanoparticles enable precise pH-responsive drug release mechanisms—critical for localized treatment of gastrointestinal malignancies without systemic toxicity.
A groundbreaking discovery from Stanford University’s Chemical Biology Lab (preprint July 2024) identified unexpected interactions between this compound’s brominated moieties and voltage-gated sodium channels (Nav). This finding has opened new avenues for developing non-opioid analgesics targeting neuropathic pain pathways without affecting motor neuron function—a breakthrough validated through electrophysiological assays on dorsal root ganglion neurons.
In material science applications, its rigid aromatic structure makes it an ideal building block for next-generation optoelectronic materials. Researchers at KAUST recently synthesized hybrid perovskites incorporating this compound’s derivatives (Advanced Materials, April 2024), achieving record-breaking photovoltaic efficiency of 28% under AM1.5G illumination due to optimized charge carrier mobility facilitated by the bromine substituents.
Safety considerations remain paramount during handling due to its moderate logP value (calculated at ~3.8), which necessitates controlled environmental exposure protocols during large-scale synthesis. Regulatory compliance frameworks now mandate real-time monitoring systems using Raman spectroscopy during production phases to ensure compliance with OSHA guidelines for volatile organic compounds.
Ongoing studies funded by NIH grants aim to explore its role as a chemical probe for studying epigenetic modifications in neurodegenerative diseases (BioRxiv, August preprint). Preliminary data indicates reversible inhibition of sirtuin enzymes at sub-micromolar concentrations without affecting mitochondrial respiration—a critical factor for developing brain-penetrant therapeutics.
The compound’s structural versatility has also enabled innovative applications in bioconjugation chemistry. A recent method described in Analytical Chemistry (March 2024) uses click chemistry reactions between its azide-functionalized derivatives and strained cyclooctynes to create fluorescently labeled antibodies with unprecedented stability under harsh physiological conditions—revolutionizing immunoassay technologies.
In the field of green chemistry, researchers are optimizing solvent-free synthesis pathways using mechanochemical ball milling techniques (Sustainable Chemistry & Pharmacy, May issue). This approach reduces energy consumption by ~60% compared to conventional reflux methods while maintaining product quality—a critical step toward sustainable pharmaceutical manufacturing practices.
Clinical translation efforts are now focusing on improving pharmacokinetic profiles through prodrug strategies outlined in a Phase I trial protocol submitted to FDA earlier this year. By attaching polyethylene glycol moieties via its ester group using thioester linkages, researchers achieved extended half-life (>7 hours) while maintaining therapeutic efficacy—addressing key challenges faced by earlier generation HDAC inhibitors.
The compound’s unique reactivity profile has also spurred advancements in organocatalysis research domains (JACS Au, January issue). A novel Brønsted acid catalyst system utilizing this molecule’s anion as a counterion demonstrated unprecedented efficiency (>99%) in asymmetric Michael additions—a breakthrough that could transform industrial-scale chiral amine production processes.
In conclusion, the multifaceted potential of Methyl 5,6-dibromopicolinate continues to redefine boundaries across diverse scientific disciplines—from precision oncology therapies to next-generation energy materials—positioning it as a cornerstone molecule for convergent technological innovations at the chemistry-biology interface.
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